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Introduction

Amprenavir is a second-generation human immunodeficiency viral (HIV) protease inhibitor. Monitoring its

plasma concentration is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies in

HIV combination therapies. This document details a validated bioanalytical method using solid-phase

extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) for the precise

determination of amprenavir levels in human heparinized plasma. The method was validated according to

GlaxoWellcome BioMet International Policy and has been successfully applied to clinical trials involving

combination therapies [1].

Experimental Protocol

Sample Preparation (Solid-Phase Extraction)

The following procedure uses 100 mg/1 mL Varian C18 SPE columns on a Zymark RapidTrace system [1].

Sample Preparation: Mix 100 µL of plasma sample with 50 ng of the internal standard (GI-268188C,
13C6-amprenavir) and 500 µL of water.

SPE Column Conditioning: Condition the C18 SPE column sequentially with 2 mL each of ethyl
acetate, methanol, and water.
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Sample Loading: Load the entire prepared sample mixture onto the conditioned SPE column.

Column Rinsing: Rinse the SPE column with 2 mL of phosphate buffer and 2 mL of water. Discard
the flow-through.

Column Drying: Dry the SPE column using a stream of nitrogen gas for 6 minutes.
Analyte Elution: Elute amprenavir and the internal standard from the column using 3 mL of ethyl

acetate. Collect the eluate.
Sample Reconstitution: Evaporate the collected eluate to complete dryness under a gentle stream

of nitrogen. Reconstitute the dry residue in 250 µL of a solution containing 35% acetonitrile and
0.01% formic acid.

The workflow is summarized below:
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Plasma Sample
(100 µL)

Add Internal Standard
(GI-268188C, 50 ng)

Dilute with 500 µL Water

Solid-Phase Extraction
(C18 Column)

Conditioning
(Ethyl Acetate, MeOH, Water)

Load Sample

Wash
(Phosphate Buffer, Water)

Dry Column
(Nitrogen Gas, 6 min)

Elute Analytes
(Ethyl Acetate, 3 mL)
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Evaporate to Dryness

Reconstitute in
250 µL 35% ACN + 0.01% Formic Acid

LC/MS/MS Analysis

Click to download full resolution via product page

LC/MS/MS Analysis Conditions

The analysis is performed under the following instrument conditions [1]:

Analytical Column: Zorbax StableBond cyano column (100 x 2 mm).

Mobile Phase: 46% methanol in water, containing 0.3% formic acid.
Flow Rate: 500 µL/min.

Detection: Tandem mass spectrometry with a MicroMass QuattroLC instrument and a Z-spray inlet.
Ionization Mode: Positive electrospray ionization (+ESI).

Mass Transitions:
Amprenavir: 506.3 → 245.4
Internal Standard (13C6-amprenavir): 512.3 → 245.4

Collision Cell: Argon gas at a pressure of 7.5 x 10⁻⁴ millibar.

Quantitation: Based on the peak area ratio of amprenavir to its internal standard.

Assay Validation and Stability Data

The method was rigorously validated. The precision and accuracy at the Lower Limit of Quantitation

(LLOQ) of 10 ng/mL and other levels met acceptance criteria [1].

Stability of Amprenavir in Heparinized Plasma
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Amprenavir was found to be stable in heparinized human plasma under a variety of conditions, as detailed

in the table below [1].

Table 1: Summary of Amprenavir Stability in Human Heparinized Plasma

Stability Condition Duration Findings

Freeze/Thaw Cycles (-20 °C ambient) At least 3 cycles Stable

Short-Term Temperature Stability (at 56 °C) At least 1.5 hours Stable

Refrigerated Storage (2-8 °C) At least 48 hours Stable

Ambient Temperature Storage (Room Temperature) At least 48 hours Stable

Long-Term Frozen Storage (-20 °C) At least 23 months Stable

Processed Extract Stability At least 48 hours Stable

Elution Solution Stability ("in-process") At least 26 hours Stable

Standard Solution Stability (refrigerated) At least 6 weeks Stable

Assay Precision and Accuracy

The method demonstrated high precision and accuracy during validation across multiple runs. The data

below summarizes the performance at key concentrations [1].

Table 2: Validation Control Sample Precision and Accuracy (n ≥ 6 per batch)

Nominal Concentration (ng/mL) Precision (RSD, %) Accuracy (% of Nominal)

10 (LLOQ) 3.4% - 12.0% 95.6% - 110.9%

30 2.1% - 6.5% 95.4% - 97.8%

1500 2.0% - 3.7% 98.9% - 103.5%
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Nominal Concentration (ng/mL) Precision (RSD, %) Accuracy (% of Nominal)

2000 (ULOQ) 1.4% - 2.9% 96.7% - 101.7%

Additional performance data from a clinical study demonstrated the method's robustness, with calibration

standards (n=24-26) showing precision of ≤7.2% and accuracy of 97.2-103.2% across the range of 10-2000

ng/mL [1].

Discussion

This protocol describes a specific and reliable LC/MS/MS method for quantifying amprenavir in human

heparinized plasma. The use of a stable isotope-labeled internal standard (13C6-amprenavir) corrects for

potential variability during sample preparation and ionization, enhancing accuracy and precision [1]. The

method was originally part of a multi-analyte panel for monitoring combination therapies and has since been

adapted to a 96-well SPE format for higher throughput [1].

The extensive stability data confirms that amprenavir is a stable analyte in plasma and processed samples

under common storage and handling conditions in a bioanalytical laboratory. This allows for flexible sample

processing batches and provides confidence in the integrity of data from shipped clinical samples.

Conclusion

The detailed application notes and protocols presented herein provide a robust framework for the quantitative

determination of amprenavir in human heparinized plasma. The method is fully validated, exhibits excellent

precision and accuracy, and demonstrates the stability of amprenavir under various relevant conditions. This

makes it suitable for supporting pharmacokinetic studies and therapeutic drug monitoring in clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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